molecular formula C10H10N2O B117001 8-Amino-6-methoxyquinoline CAS No. 90-52-8

8-Amino-6-methoxyquinoline

Cat. No.: B117001
CAS No.: 90-52-8
M. Wt: 174.2 g/mol
InChI Key: YGGTVPCTAKYCSQ-UHFFFAOYSA-N
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Description

8-Amino-6-methoxyquinoline is a quinoline derivative known for its significant pharmacological properties. This compound is particularly noted for its potential antimalarial activity, making it a subject of interest in medicinal chemistry . The structure of this compound consists of a quinoline ring substituted with an amino group at the 8th position and a methoxy group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Amino-6-methoxyquinoline can be synthesized through various methods. One common approach involves the nitration of quinoline to produce a mixture of 5- and 8-nitroquinoline derivatives, followed by separation and reduction to obtain the desired amino compound . Another method includes the Ugi-azide reaction, where 6-methoxyquinolin-8-amine is used as a starting material .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of stannous chloride dihydrate, quinoline hydrochloride, and other reagents under controlled conditions. The compound is typically purified through distillation under nitrogen and recrystallization from methanol .

Chemical Reactions Analysis

Types of Reactions: 8-Amino-6-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different pharmacological properties .

Scientific Research Applications

8-Amino-6-methoxyquinoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 8-Amino-6-methoxyquinoline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both amino and methoxy groups allows for versatile chemical modifications, making it a valuable scaffold in drug design .

Properties

IUPAC Name

6-methoxyquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGTVPCTAKYCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30237983
Record name 8-Quinolinamine, 6-methoxy- (9CI)
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-52-8
Record name 6-Methoxy-8-aminoquinoline
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Record name 6-Methoxy-8-quinolinamine
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Record name 8-Amino-6-methoxyquinoline
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Record name 8-Amino-6-methoxyquinoline
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Record name 8-Quinolinamine, 6-methoxy- (9CI)
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Record name 6-methoxy-8-quinolylamine
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Record name 6-METHOXY-8-QUINOLINAMINE
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Synthesis routes and methods I

Procedure details

Raney Nickel (60 mg, 20% wt) was added portionwise to a solution of 6-methoxy-8-nitroquinoline (300 mg, 1.40 mmol) in MeOH (10 ml), under argon. Hydrazine hydrate (270 μl, 5.6 mmol) was added and the reaction stirred at room temperature for 1 h. The mixture was filtered through celite and washed with MeOH. The filtrate was concentrated in vacuo, re-dissolved in DCM and washed with water. The organic phase was dried (Na2SO4) and concentrated in vacuo to give the title compound (250 mg, 100%) which was used in the next step without purification.
Quantity
270 μL
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of 9.20 g (45.1 mmol) 6-methoxy-8-nitroquinoline, 1.8 g of 10% Pd/C and 150 mL THF is placed under 40 psi of H2 and shaken in a Parr reactor at 23° C. for 4 h. The Pd/C is removed via filtration through celite, and the solvent evaporated. Flash chromatography on SiO2 gel, eluting with hexanes/EtOAc (1/1 to 1/3), gives 7.40 g (42.5 mmol, a 95% yield) of the title compound as an off-white solid. MS (ES) m/z 175 (MH)+.
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 8-amino-6-methoxyquinoline in medicinal chemistry?

A1: this compound serves as a fundamental structural motif in various antimalarial drugs. Primaquine, a well-known example, incorporates this core structure. [] Research has focused on modifying this scaffold to develop novel antimalarial agents with improved efficacy and safety profiles.

Q2: How does the structure of this compound contribute to its antimalarial activity?

A2: While the precise mechanism remains under investigation, studies suggest that this compound derivatives, like pamaquine, exhibit their antimalarial action through intramolecular proton transfer in the excited state. This phenomenon, potentially facilitated by an intramolecular hydrogen bond, could be crucial for interacting with the parasite's biological targets. []

Q3: What are some common structural modifications made to the this compound scaffold in the search for new antimalarials?

A3: Scientists explore various modifications to enhance the antimalarial activity of this compound. These include:

  • Introducing substituents at the 4-position: Studies have incorporated alkyl, vinyl, and arylthioethyl groups at this position, aiming to improve potency and pharmacokinetic properties. [, ] One such derivative, 4-ethylprimaquine, demonstrated comparable activity to primaquine against Plasmodium cynomolgi in Rhesus monkeys. []
  • Hybridizing with other pharmacophores: Combining this compound with other antimalarial moieties, like tetrazoles, represents another approach. This strategy, exemplified by the synthesis of this compound-tetrazole hybrids, seeks to create compounds with synergistic effects and enhanced activity. []

Q4: How does the linker in this compound-tetrazole hybrids impact their antiplasmodial activity?

A4: Research indicates that the linker connecting the this compound and tetrazole units significantly influences the antiplasmodial activity and cytotoxicity of these hybrid compounds. Factors like chain length, basicity, and substituents on the linker all play a role. [] This highlights the importance of linker optimization in drug design.

Q5: Beyond antimalarial activity, are there other applications for this compound derivatives?

A5: Interestingly, plasmochin, a derivative of this compound, exhibits potential as a reagent in analytical chemistry. It forms a distinct red-violet color upon reacting with chromium (VI) ions, offering a sensitive and selective method for detecting this metal. []

Q6: What are the metabolic pathways of this compound-based drugs like primaquine?

A6: Microbial models provide insights into primaquine metabolism. Studies utilizing Streptomyces rimosus revealed the formation of the previously identified N-acetyl derivative and a novel dimeric metabolite. [] Further research into mammalian metabolic pathways is crucial for understanding drug clearance and potential toxicity.

Q7: Are there any known instances of natural products containing the this compound scaffold?

A7: Extracts from the plant Castela coccinea Griseb., specifically the wood dichloromethane extract, exhibit promising trypanocide activity. Analysis of this extract revealed the presence of the this compound group, suggesting a potential role in the observed activity. [] This discovery highlights the value of natural product research in identifying new bioactive compounds.

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